molecular formula C23H14Cl2N2O3 B4550088 2-(1,3-benzodioxol-5-yl)-N-(2,6-dichlorophenyl)-4-quinolinecarboxamide

2-(1,3-benzodioxol-5-yl)-N-(2,6-dichlorophenyl)-4-quinolinecarboxamide

Cat. No.: B4550088
M. Wt: 437.3 g/mol
InChI Key: RCFLVDKJAVKCRY-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-N-(2,6-dichlorophenyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H14Cl2N2O3 and its molecular weight is 437.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.0381477 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound 2-(1,3-Benzodioxol-5-yl)-N-(2,6-dichlorophenyl)-4-quinolinecarboxamide, part of a broader class of quinoline derivatives, has been studied for its synthesis, characterization, and potential applications in various fields of scientific research. These compounds have shown promising results in the development of pharmaceuticals and materials science due to their unique chemical properties.

  • Pharmacological Potential : Quinoline derivatives, including structures similar to this compound, have been explored for their pharmacological activities. Studies have reported these compounds to exhibit significant antibacterial and antitubercular properties, making them potential candidates for drug development against infectious diseases (Jaso et al., 2005; Bodke et al., 2017).

  • Anticancer Research : The structural modifications of quinoline carboxamides have led to the discovery of novel compounds with enhanced anticancer activities. These compounds have shown to induce apoptotic DNA fragmentation in cancer cell lines, providing a pathway for the development of new anticancer therapies (Bhatt et al., 2015; Ghorab & Alsaid, 2015).

  • Material Science Applications : In the realm of materials science, quinoline derivatives have been incorporated into polymers and copolymers to enhance their properties for applications such as photovoltaic cells. The incorporation of quinoline units into the polymer backbone has shown to improve the efficiency of polymer solar cells, highlighting the versatility of these compounds beyond pharmaceuticals (Hu et al., 2014).

  • Neurological Research : Quinoline carboxamides have also been investigated for their potential in neurological research, specifically in the visualization of peripheral benzodiazepine receptors. This has implications for the development of diagnostic tools and therapeutic agents targeting neurological disorders (Matarrese et al., 2001).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(2,6-dichlorophenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2N2O3/c24-16-5-3-6-17(25)22(16)27-23(28)15-11-19(26-18-7-2-1-4-14(15)18)13-8-9-20-21(10-13)30-12-29-20/h1-11H,12H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFLVDKJAVKCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NC5=C(C=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzodioxol-5-yl)-N-(2,6-dichlorophenyl)-4-quinolinecarboxamide
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2-(1,3-benzodioxol-5-yl)-N-(2,6-dichlorophenyl)-4-quinolinecarboxamide
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2-(1,3-benzodioxol-5-yl)-N-(2,6-dichlorophenyl)-4-quinolinecarboxamide
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2-(1,3-benzodioxol-5-yl)-N-(2,6-dichlorophenyl)-4-quinolinecarboxamide
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2-(1,3-benzodioxol-5-yl)-N-(2,6-dichlorophenyl)-4-quinolinecarboxamide
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2-(1,3-benzodioxol-5-yl)-N-(2,6-dichlorophenyl)-4-quinolinecarboxamide

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